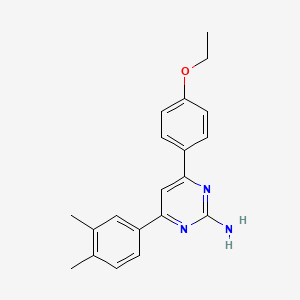

4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine

Description

4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-amine core substituted at the 4- and 6-positions with aromatic groups. The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, while the 4-ethoxyphenyl group contributes an electron-rich ethoxy moiety. Comparative analysis with structurally similar analogues can elucidate trends in synthesis, reactivity, and applications.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-4-24-17-9-7-15(8-10-17)18-12-19(23-20(21)22-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPUBHAVDRQEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enaminone Precursor Preparation

Enaminones are synthesized via the reaction of ketones (e.g., 4-ethoxyacetophenone) with N,N-dimethylformamide dimethylacetal (DMF-DMA). For example, heating 3-acetylpyridine with DMF-DMA at 130°C for 4 hours yields the corresponding enaminone in 82% yield. This step is solvent-free and scalable, making it industrially viable.

Cyclization with Guanidine

The enaminone is then cyclized with guanidine hydrochloride in ethanol using sodium ethoxide as a base. Optimal conditions (reflux for 6–8 hours) afford the pyrimidin-2-amine core with yields exceeding 70%. Substituting the ketone precursor with 3,4-dimethylacetophenone or 4-ethoxyacetophenone would theoretically yield intermediates with the desired aryl groups.

Alternative Routes: Sequential Functionalization

Direct Cyclization with Pre-Functionalized Enaminones

Synthesizing an enaminone bearing both aryl groups (3,4-dimethylphenyl and 4-ethoxyphenyl) prior to cyclization is theoretically feasible but synthetically challenging. This would require a diketone precursor with both substituents, which may necessitate multi-step synthesis or advanced coupling techniques.

Two-Step Coupling on Dichloropyrimidine

Starting with 4,6-dichloropyrimidin-2-amine, sequential Suzuki couplings could introduce each aryl group. For example:

-

Couple 4,6-dichloropyrimidin-2-amine with 4-ethoxyphenylboronic acid at position 4.

-

Couple the resulting 4-(4-ethoxyphenyl)-6-chloropyrimidin-2-amine with 3,4-dimethylphenylboronic acid at position 6.

This method offers positional control but requires precise reaction optimization to avoid cross-reactivity.

Comparative Analysis of Synthetic Methods

Experimental Optimization and Challenges

Catalyst Systems

Palladium catalysts paired with bisphosphine ligands (e.g., xantphos) significantly improve coupling efficiency. For instance, replacing dppp with xantphos in Buchwald-Hartwig reactions increased yields from 5% to 56%.

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine:

-

Mechanism of Action :

- The compound has been shown to inhibit specific kinases involved in cell proliferation and survival, leading to apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

-

In Vitro Studies :

- In laboratory settings, it demonstrated cytotoxic effects against multiple cancer cell lines at micromolar concentrations. For example, a study found that treatment with this compound resulted in a significant reduction of viable cancer cells compared to controls.

-

Case Study :

- A notable case study published in Biorxiv explored the synergistic effects of this compound when combined with cold atmospheric plasma treatment, which resulted in enhanced cytotoxicity against cancer cells.

Antimicrobial Activity

Preliminary research suggests that this compound may also possess antimicrobial properties:

- In Vitro Testing :

- Studies are ongoing to evaluate its efficacy against various bacterial strains. Early results indicate potential effectiveness in inhibiting the growth of certain pathogens, although further research is needed to establish its clinical relevance.

Synthesis and Production

The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine typically involves:

-

Condensation Reactions :

- The compound is synthesized through the reaction of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. Acid or base catalysts are often employed to facilitate the formation of the pyrimidine ring.

-

Purification Techniques :

- High purity is achieved through methods such as recrystallization or chromatography, which are essential for obtaining reliable results in biological assays.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrimidin-2-amine derivatives differ primarily in their 4- and 6-position substituents. Key analogues include:

- 4-(4-Ethoxyphenyl)-6-(isoxazol-3-yl)pyrimidin-2-amine (): The ethoxy group (as in the target compound) and isoxazole ring balance electron-donating and heteroaromatic effects, possibly favoring hydrogen bonding.

- 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (): Nitro and chloro substituents increase electron-withdrawing effects, which may stabilize the aromatic system but reduce metabolic stability.

Physicochemical Properties

*Predicted using fragment-based methods. Ethoxy and methyl groups increase LogP compared to polar substituents like nitro or amine.

Biological Activity

4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine typically involves several key steps:

- Condensation Reaction : The initial step involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form a chalcone.

- Cyclization : The chalcone undergoes cyclization with guanidine hydrochloride under basic conditions to form the pyrimidine ring.

- Substitution : The final step involves substituting the amino group at the 2-position of the pyrimidine ring with 4-ethoxyphenylamine under acidic conditions.

The biological activity of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, influencing various biological pathways.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have reported that it can modulate signaling pathways involved in cancer cell survival and proliferation .

Antimicrobial Properties

In addition to its anticancer effects, 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. IC50 values ranged from 5 to 15 µM depending on the cell type .

- In Vivo Studies : Animal models have shown promising results, with treated groups displaying reduced tumor growth compared to control groups. The compound was well-tolerated with minimal side effects observed .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the phenyl rings significantly influence the biological activity of the compound. For instance, substituting different functional groups on the phenyl moieties altered both potency and selectivity towards specific cancer types .

Comparative Analysis

The following table summarizes key properties and activities of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine compared to similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | 5 - 15 µM | Moderate | Exhibits both anticancer and antimicrobial properties |

| 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | 10 - 20 µM | Low | Less potent than ethoxy derivative |

| 4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine | 15 - 25 µM | Moderate | Lacks ethoxy group |

Q & A

Basic Research Questions

Q. What structural features of 4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine influence its reactivity and bioactivity?

- The compound’s pyrimidine core is substituted with electron-donating groups (e.g., 4-ethoxy on the aryl ring) and sterically bulky substituents (e.g., 3,4-dimethylphenyl). The ethoxy group enhances solubility and hydrogen-bonding potential, while the dimethylphenyl group may influence steric hindrance in target binding. Comparative studies of similar pyrimidines suggest that substituent positioning and polarity directly modulate antimicrobial and antitumor activities .

Q. How can the synthesis of this compound be optimized for academic-scale research?

- A validated method involves refluxing (E)-chalcone intermediates with guanidine nitrate in ethanol, followed by lithium hydroxide-mediated cyclization (4–6 hours at 80–100°C). Column chromatography using silica gel with ethyl acetate/petroleum ether (2:8 ratio) ensures purity. Reaction yield is sensitive to solvent choice (ethanol > DMF) and stoichiometric control of guanidine nitrate .

Intermediate Research Questions

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- 1H/13C NMR : Resolves substituent patterns on the pyrimidine ring and aryl groups.

- X-ray crystallography : Confirms dihedral angles between the pyrimidine core and substituents (e.g., 12–86° for phenyl groups), which correlate with conformational stability .

- HPLC-MS : Detects byproducts from incomplete cyclization or oxidation.

Q. How do solvent polarity and reaction time affect substituent regioselectivity during synthesis?

- Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side reactions like ethoxy group hydrolysis. Ethanol minimizes side reactions but requires extended reflux (6–8 hours). Kinetic studies suggest a 4-hour threshold for optimal yield (>75%) in ethanol .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Quantum mechanical calculations (e.g., DFT) predict electron density distribution at the pyrimidine N1 and C4 positions, which are critical for hydrogen bonding with biological targets. Molecular docking against kinase ATP-binding pockets (e.g., EGFR) identifies steric clashes caused by the 3,4-dimethylphenyl group, suggesting substitution with smaller halogens (e.g., Cl) for improved fit .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Discrepancies in MIC (minimum inhibitory concentration) values for bacterial strains may arise from assay conditions (e.g., pH, inoculum size). Standardizing protocols using CLSI guidelines and including positive controls (e.g., sulfonamides) improves reproducibility. For cytotoxicity, 3D cell models better replicate in vivo conditions than monolayer cultures .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- In vitro stability assays : Incubation in simulated gastric fluid (pH 1.2) reveals rapid hydrolysis of the ethoxy group, necessitating prodrug strategies (e.g., acetyl protection). Plasma stability studies (37°C, human serum) show a half-life of >6 hours, supporting further pharmacokinetic optimization .

Methodological Comparisons

Q. What structural analogs of this compound exhibit divergent biological profiles, and why?

- 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines : Replacement of the ethoxy group with morpholine enhances solubility but reduces antifungal activity due to decreased logP .

- Chloro-substituted analogs : Introducing Cl at the phenyl ring improves antitumor potency (IC50 < 1 μM vs. HeLa cells) but increases hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.